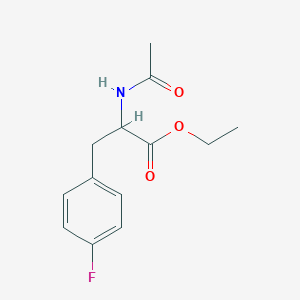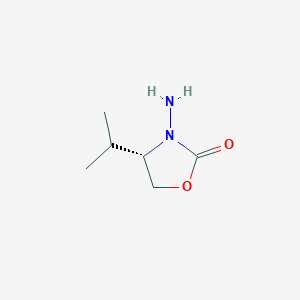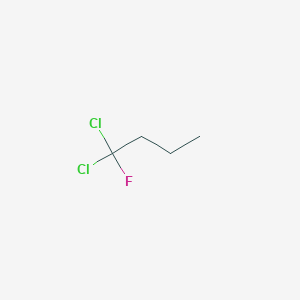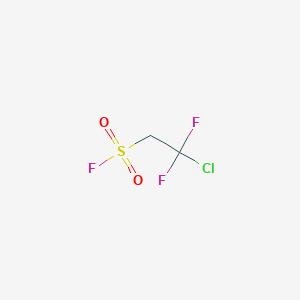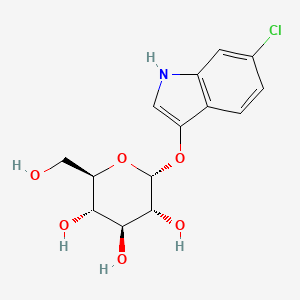
(6-Fluoro-2-methylquinolin-4-yl)hydrazine
説明
“(6-Fluoro-2-methylquinolin-4-yl)hydrazine” is a chemical compound with the molecular formula C10H10FN3 . It is also known as 6-Fluoro-4-hydrazinyl-2-methylquinoline . This compound is used for research purposes .
Molecular Structure Analysis
The molecular weight of “(6-Fluoro-2-methylquinolin-4-yl)hydrazine” is 191.20 . The linear structure formula is not explicitly provided in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “(6-Fluoro-2-methylquinolin-4-yl)hydrazine” are not fully detailed in the available resources. The boiling point is not provided .科学的研究の応用
Synthesis and Antimicrobial Activity
- Antimicrobial Properties : Research by Bawa et al. (2009) explored the antimicrobial activity of quinolinyl hydrazone derivatives, finding significant activity against bacterial strains, especially those with fluoro, chloro, and nitro groups in the benzoyl ring (Bawa et al., 2009).
Synthesis and Biological Evaluation
- Bioactivity Studies : Patel and Patel (2010) synthesized fluoroquinolone-based thiazolidinones and evaluated their antifungal and antibacterial activities, highlighting the potential medicinal applications of such compounds (Patel & Patel, 2010).
- Derivative Synthesis : Avetisyan et al. (2010) synthesized 6(8)-substituted 4-hydrazino-2-methylquinolines, showing how these compounds can be transformed for varied applications (Avetisyan et al., 2010).
Sensor Development and Analysis
- Fluorogenic Sensors : A study by Vijay et al. (2014) developed a merocyanine-based sensor using dihydroquinoline for detecting hydrazine hydrate in various mediums, demonstrating the utility of these compounds in environmental monitoring (Vijay et al., 2014).
Synthesis and Thermal Analysis
- Thermodynamic Properties Study : Research by Aldoghachi et al. (2022) focused on synthesizing new quinoline derivatives and studying their thermodynamic properties, important for material science and engineering applications (Aldoghachi et al., 2022).
Anticancer Activity
- Anticancer Potential : The work by Ouf et al. (2014) evaluated the anticancer activity of pyrano[2,3-d][1,2,3]triazine derivatives, derived from similar quinoline compounds, showcasing their potential in cancer research (Ouf et al., 2014).
Safety and Hazards
特性
IUPAC Name |
(6-fluoro-2-methylquinolin-4-yl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c1-6-4-10(14-12)8-5-7(11)2-3-9(8)13-6/h2-5H,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWERKEQRUWLUJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)F)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoro-2-methylquinolin-4-yl)hydrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,1,1-Trifluoro-3-[4-(2-fluorophenyl)piperazino]-2-propanol](/img/structure/B3041992.png)


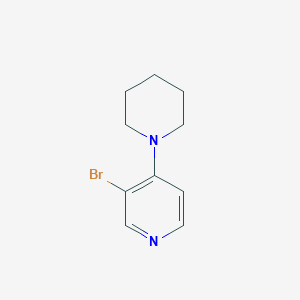

![diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3041997.png)
